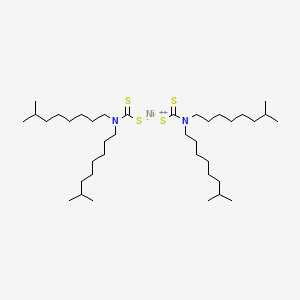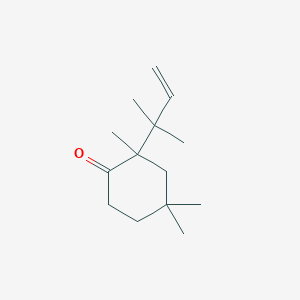
2-Methylidene-2,3-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-2,3-dihydro-1H-imidazole is a heterocyclic organic compound that features a five-membered ring structure containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazoles are commonly found in natural products and pharmaceuticals, making them a crucial subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-2,3-dihydro-1H-imidazole can be achieved through several methods. . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different imidazole-based compounds.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
2-Methylidene-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Imidazole derivatives are studied for their role in enzyme function and as potential therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-2,3-dihydro-1H-imidazole involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and charge-transfer processes, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A precursor to several nitroimidazole antibiotics used to combat bacterial and parasitic infections.
1H-Imidazole, 2-methyl-: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Methylidene-2,3-dihydro-1H-imidazole is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
82358-18-7 |
|---|---|
Fórmula molecular |
C4H6N2 |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
2-methylidene-1,3-dihydroimidazole |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3,5-6H,1H2 |
Clave InChI |
HBHOXPFSYPXTDV-UHFFFAOYSA-N |
SMILES canónico |
C=C1NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14419101.png)

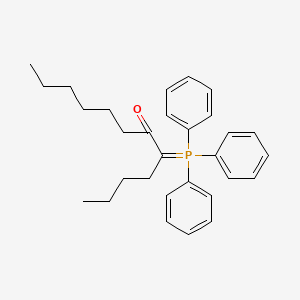
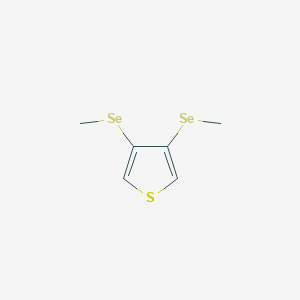
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
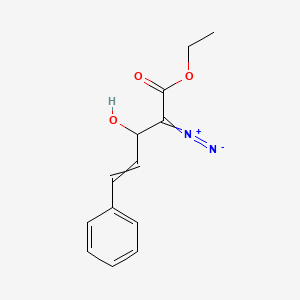
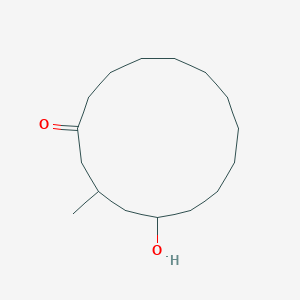

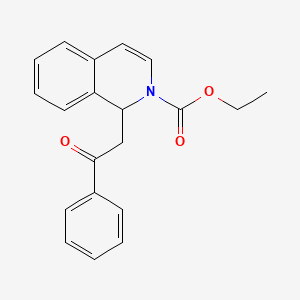
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
